molecular formula C14H15ClN4O2 B14322899 N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 106290-25-9

N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea

Cat. No.: B14322899
CAS No.: 106290-25-9
M. Wt: 306.75 g/mol
InChI Key: QVFZDFSAYHAJRX-UHFFFAOYSA-N
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Description

N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and a methyl group, linked to a phenyl ring through an ether bond, and further connected to a dimethylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea typically involves the following steps:

    Formation of the Pyridazine Intermediate: The initial step involves the chlorination of 5-methylpyridazine to obtain 6-chloro-5-methylpyridazine.

    Ether Formation: The chlorinated pyridazine is then reacted with 4-hydroxyphenyl to form the ether linkage, resulting in 4-[(6-chloro-5-methylpyridazin-3-yl)oxy]phenol.

    Urea Formation: Finally, the phenol derivative is reacted with dimethylcarbamoyl chloride in the presence of a base to form the desired N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the pyridazine ring.

    Reduction Products: Reduced forms of the compound with modified functional groups.

    Substitution Products: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, resulting in desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N’-{4-[(6-Methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the chlorine atom.

    N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N-methylurea: Similar structure but with a different urea moiety.

Uniqueness

N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is unique due to the presence of the chlorine atom on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

106290-25-9

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

3-[4-(6-chloro-5-methylpyridazin-3-yl)oxyphenyl]-1,1-dimethylurea

InChI

InChI=1S/C14H15ClN4O2/c1-9-8-12(17-18-13(9)15)21-11-6-4-10(5-7-11)16-14(20)19(2)3/h4-8H,1-3H3,(H,16,20)

InChI Key

QVFZDFSAYHAJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)OC2=CC=C(C=C2)NC(=O)N(C)C

Origin of Product

United States

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